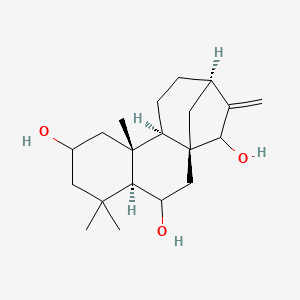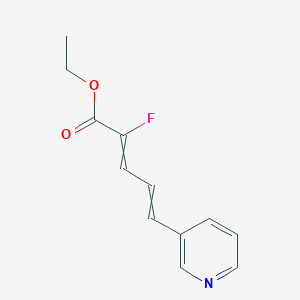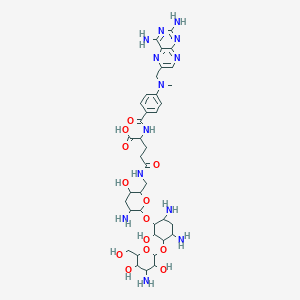
16-Kaurene-2,6,15-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Kaurene-2,6,15-triol is a natural product with the molecular formula C20H32O3 and a molecular weight of 320.47 g/mol . It is a diterpenoid compound, which means it is part of a class of chemical compounds composed of four isoprene units. This compound is primarily used in scientific research, particularly in the fields of life sciences and natural product chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 16-Kaurene-2,6,15-triol typically involves the use of diterpene synthases. These enzymes catalyze the conversion of geranylgeranyl diphosphate (GGPP) into ent-copalyl diphosphate (ent-CPP), which is then transformed into this compound through a series of cyclization and oxidation reactions .
Industrial Production Methods: The compound can also be synthesized in the laboratory using chemical synthesis techniques .
Análisis De Reacciones Químicas
Types of Reactions: 16-Kaurene-2,6,15-triol undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide).
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
16-Kaurene-2,6,15-triol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 16-Kaurene-2,6,15-triol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and immune responses.
Pathways Involved: It modulates signaling pathways related to inflammation and infection, such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Comparación Con Compuestos Similares
16-Kaurene-2,6,15-triol is unique among diterpenoids due to its specific structure and biological activities. Similar compounds include:
- Forrestin A (CAS#152175-76-3)
- Maoecrystal A (CAS#96850-30-5)
- Kamebanin (CAS#39388-57-3)
- Excisanin B (CAS#78536-36-4)
- Adenanthin (CAS#111917-59-0)
- Bulleyanin (CAS#123043-54-9)
- Glaucocalyxin A (CAS#79498-31-0)
- Excisanin A (CAS#78536-37-5)
- Liangshanin A (CAS#122717-54-8)
- Rosthornin A (CAS#125164-55-8)
- Rosthornin B (CAS#125181-21-7)
These compounds share similar structural features but differ in their functional groups and biological activities, making each unique in its own right .
Propiedades
IUPAC Name |
(1R,4S,9R,10R,13R)-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-11-12-5-6-15-19(4)9-13(21)8-18(2,3)16(19)14(22)10-20(15,7-12)17(11)23/h12-17,21-23H,1,5-10H2,2-4H3/t12-,13?,14?,15-,16+,17?,19-,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDUFOYDAUOXPD-UZHLRENFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC2(C1C(CC34C2CCC(C3)C(=C)C4O)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC(CC([C@@H]1C(C[C@@]34[C@@H]2CC[C@H](C3)C(=C)C4O)O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-oxo-4-[(4R)-4-[(3R,5R,7R,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentoxy]butanoic acid](/img/structure/B1151594.png)
